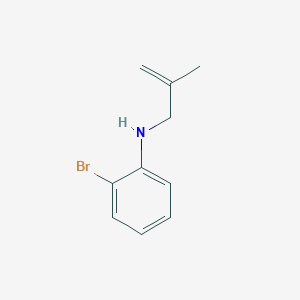
2-Bromo-N-(2-methylallyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(2-methylallyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound is characterized by the presence of a bromine atom and a 2-methylallyl group attached to the nitrogen atom of the aniline ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-methylallyl)aniline typically involves the monoallylation of aniline derivatives. One common method is the use of zirconium dioxide supported tungsten oxide as a catalyst. This process involves the reaction of aniline with allyl alcohol, resulting in the formation of N-allyl aniline with high selectivity and yield . The reaction conditions usually include a temperature range of 60-80°C and the presence of a suitable solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the sustainability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-methylallyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized compounds.
Scientific Research Applications
2-Bromo-N-(2-methylallyl)aniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-methylallyl)aniline involves its interaction with various molecular targets and pathways. The bromine atom and the 2-methylallyl group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile in different reactions, depending on the specific conditions and reagents used. The molecular targets and pathways involved in its action are still under investigation, but it is known to participate in various biochemical and chemical processes.
Comparison with Similar Compounds
2-Bromo-N-(2-methylallyl)aniline can be compared with other similar compounds such as:
2-Bromoaniline: Similar in structure but lacks the 2-methylallyl group.
N-Allylaniline: Contains an allyl group instead of a 2-methylallyl group.
2-Bromo-N-methylaniline: Similar but with a methyl group instead of a 2-methylallyl group.
These compounds share some chemical properties but differ in their reactivity and applications. The presence of the 2-methylallyl group in this compound makes it unique and provides specific reactivity and applications that are not observed in the other compounds.
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
2-bromo-N-(2-methylprop-2-enyl)aniline |
InChI |
InChI=1S/C10H12BrN/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,12H,1,7H2,2H3 |
InChI Key |
GVSFRJIPIXDHEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


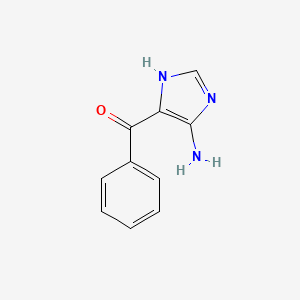
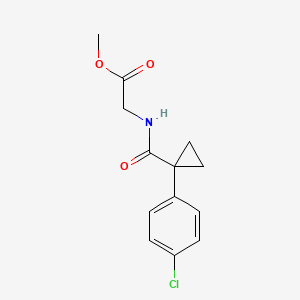
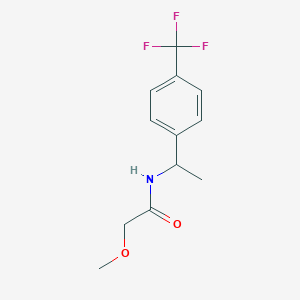
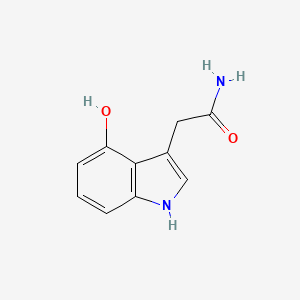

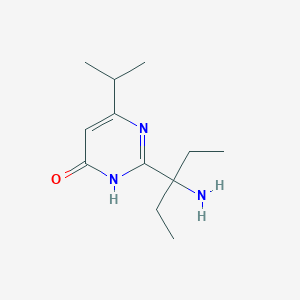
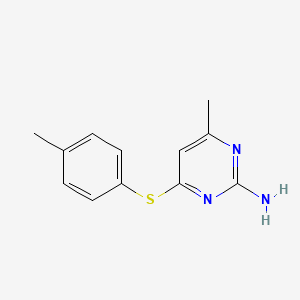
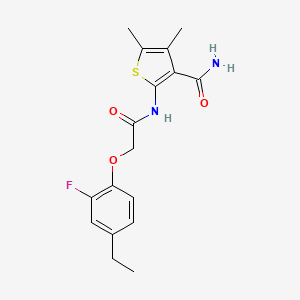
![6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B14913253.png)
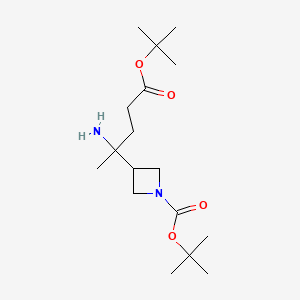
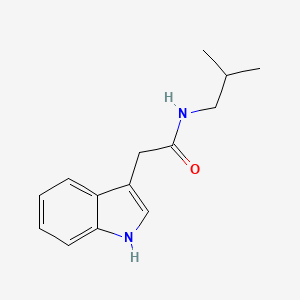
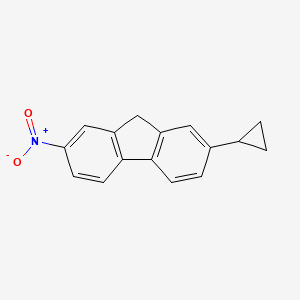
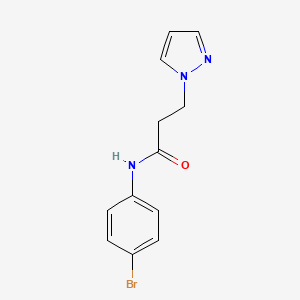
![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)
